

# Application Notes and Protocols for Pcsk9-IN-24 (OY3) in Mouse Studies

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## Compound of Interest

Compound Name: *Pcsk9-IN-24*

Cat. No.: *B12370530*

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## Abstract

These application notes provide a comprehensive overview of the use of **Pcsk9-IN-24**, also known as Compound OY3, for in vivo studies in mice. **Pcsk9-IN-24** is a novel autophagy-tethering compound (ATTEC) designed to induce the degradation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By targeting PCSK9 for degradation, **Pcsk9-IN-24** aims to increase the levels of low-density lipoprotein receptor (LDLR), thereby enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document outlines the necessary protocols for evaluating the efficacy of **Pcsk9-IN-24** in mouse models of atherosclerosis, including dosage, administration, and relevant experimental procedures. The information is based on the findings from the primary research publication by Ouyang Z, et al. (2024) in the Journal of Medicinal Chemistry.

## Introduction to Pcsk9-IN-24 (OY3)

**Pcsk9-IN-24** (OY3) is a first-in-class small molecule that leverages the cellular autophagy pathway to specifically degrade both intracellular and extracellular PCSK9. Unlike traditional inhibitors that merely block the interaction between PCSK9 and LDLR, **Pcsk9-IN-24** actively reduces the total amount of circulating PCSK9. This mechanism of action offers a promising therapeutic strategy for the treatment of hypercholesterolemia and the prevention of atherosclerosis. Preclinical studies in mouse models of atherosclerosis have demonstrated that

**Pcsk9-IN-24** is more potent than simvastatin in reducing plasma LDL-C and mitigating atherosclerotic plaque development.[\[1\]](#)

## Quantitative Data Summary

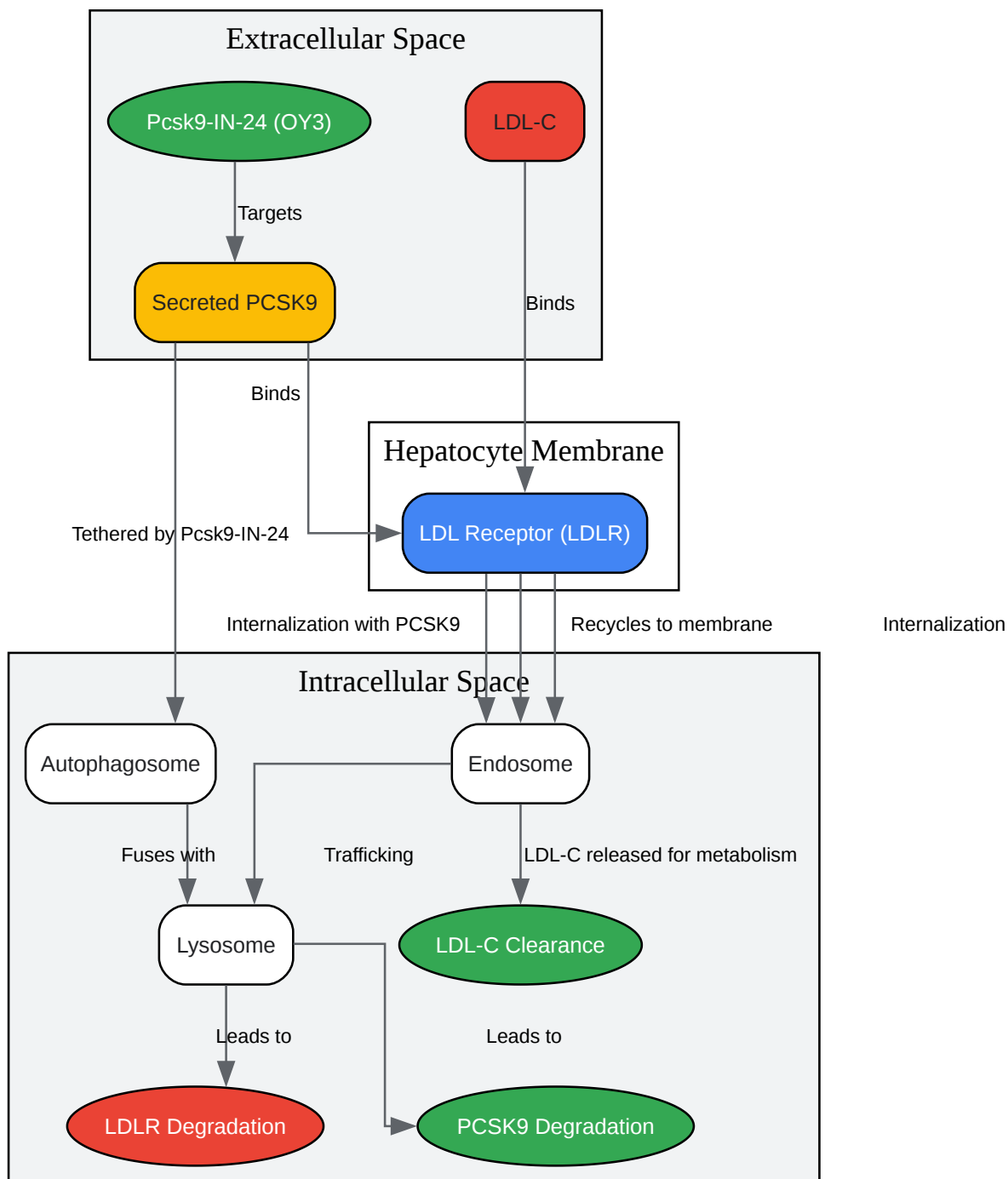
The following table summarizes the key quantitative data for **Pcsk9-IN-24** (OY3) as reported in mouse studies.

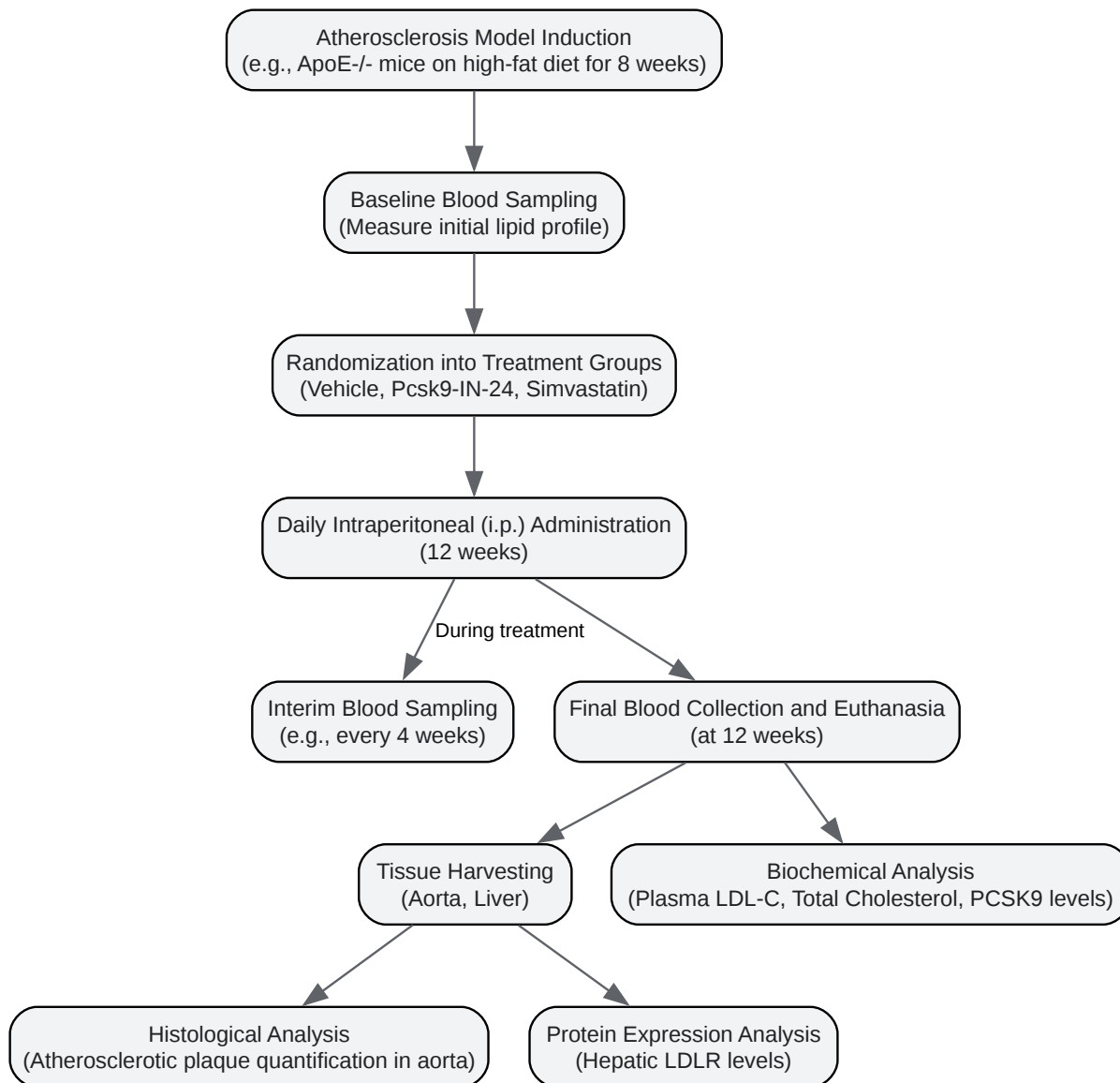
Parameter	Value	Mouse Model	Source
Dosage	10 mg/kg	Atherosclerosis model mice	<a href="#">[1]</a>
Administration Route	Intraperitoneal (i.p.) injection	Atherosclerosis model mice	<a href="#">[1]</a>
Frequency	Once daily	Atherosclerosis model mice	<a href="#">[1]</a>
Treatment Duration	12 weeks	Atherosclerosis model mice	<a href="#">[1]</a>
Efficacy Endpoint	Reduction in plasma LDL-C	Atherosclerosis model mice	<a href="#">[1]</a>
Comparative Efficacy	Greater potency than the same dose of simvastatin	Atherosclerosis model mice	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow

### PCSK9 Signaling Pathway

The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of action of **Pcsk9-IN-24**.





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## References

- 1. researchgate.net [researchgate.net]
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